Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate
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Overview
Description
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activities , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolo[4,3-a]pyrazine core through cyclization reactions. The ethoxy group is introduced via an alkylation reaction, and the tert-butyl carbamate moiety is added through a carbamation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization and chromatography are used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with potential biological activities .
Scientific Research Applications
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of antimicrobial and anticancer research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-a]pyrazine derivatives, such as:
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine .
Uniqueness
Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the ethoxy group and the tert-butyl carbamate moiety enhances its solubility, stability, and potential for selective interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZZGUGGKBIDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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